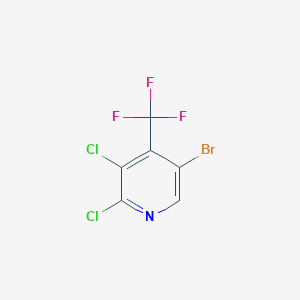
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine is a pyridine derivative with the molecular formula C6HBrCl2F3N. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dichloro-4-trifluoromethylpyridine typically involves the halogenation of pyridine derivatives. . The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of intermediates such as 2-chloro-5-(trifluoromethyl)pyridine. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to facilitate the desired transformations .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of halogen atoms.
Oxidation and Reduction: Though less common, these reactions can modify the pyridine ring or the substituents.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of substituted pyridines .
Applications De Recherche Scientifique
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Bromo-2,3-dichloro-4-trifluoromethylpyridine involves its interaction with molecular targets, often through the formation of covalent bonds or non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar applications in agrochemicals.
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine: Shares structural similarities and is used in similar contexts
Uniqueness
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it particularly versatile in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C6HBrCl2F3N |
|---|---|
Poids moléculaire |
294.88 g/mol |
Nom IUPAC |
5-bromo-2,3-dichloro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HBrCl2F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H |
Clé InChI |
LIWGWTCCGAAIOC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)

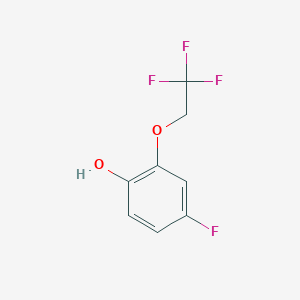

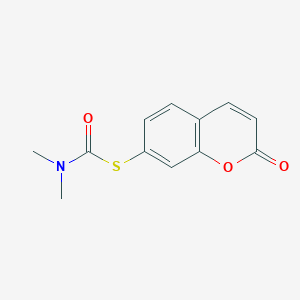
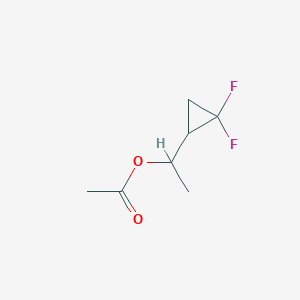
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
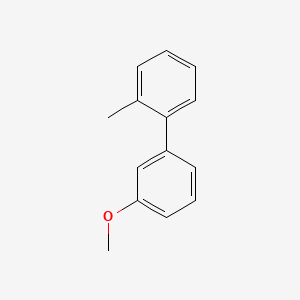
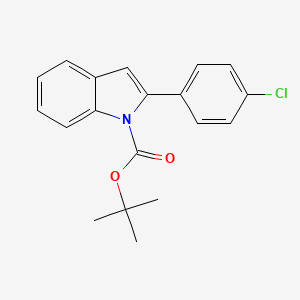
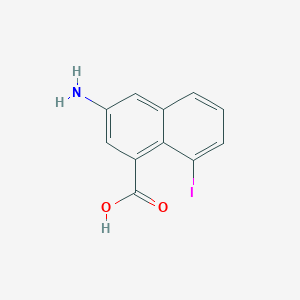
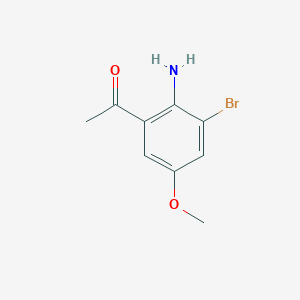
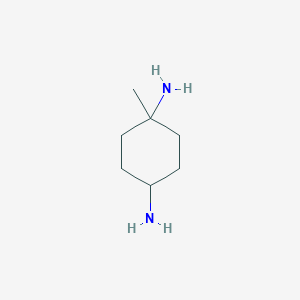
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
